molecular formula C15H17N5O6S2 B601311 Cefixime Impurity B (Mixture of Diastereomers) CAS No. 1335475-19-8

Cefixime Impurity B (Mixture of Diastereomers)

Cat. No.: B601311
CAS No.: 1335475-19-8
M. Wt: 427.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefixime Impurity B (CAS: 1335475-19-8) is a diastereomeric mixture identified as a degradation product or synthetic byproduct of cefixime, a third-generation cephalosporin antibiotic. Diastereomers arise due to differences in spatial configuration at one or more chiral centers, leading to distinct physicochemical properties. This impurity is structurally related to cefixime but differs in molecular weight (428 m/z for the protonated molecular ion) and chromatographic behavior, as evidenced by its relative retention time (RRT) of 1.2 compared to cefixime in LC-UV analyses . Its identification is critical for pharmaceutical quality control, as regulatory guidelines mandate strict limits on impurity levels in active pharmaceutical ingredients (APIs) .

Properties

CAS No.

1335475-19-8

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.46

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Acetic acid, 2-​[[(Z)​-​[1-​(2-​amino-​4-​thiazolyl)​-​2-​oxo-​2-​[[(1,​2,​5,​7-​tetrahydro-​5-​methyl-​7-​oxo-​4H-​furo[3,​4-​d]​[1,​3]​thiazin-​2-​yl)​methyl]​amino]​ethylidene]​amino]​oxy]​-

Origin of Product

United States

Preparation Methods

Hydrolysis of Cefdinir Beta-Lactam

The hydrolysis of cefdinir’s beta-lactam ring under alkaline conditions forms Intermediate 1: (2R)-2-((((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-vinyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. Using sodium hydroxide (4.2 g) in a 1:4 acetonitrile-water mixture at -10°C for 1 hour yields 17.9 g of Intermediate 1 with 96.87% HPLC purity. Ultralow temperatures (-15°C) suppress side reactions, while pH adjustment to 3.0 ± 0.5 precipitates the product.

Acid-Catalyzed Rearrangement

Intermediate 1 undergoes acid treatment (4M HCl) to form Intermediate 2: 2-((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d]thiazin-2-yl)acetic acid. A substrate-to-solvent ratio of 1:4 (v/w) in tetrahydrofuran at 0°C for 4 hours achieves 95.42% purity.

Bromination and Deprotection

Protecting the amino group with Boc anhydride (1.15 g triethylamine, 1.65 g methyl bromoacetate) in acetonitrile yields Intermediate 3. Subsequent bromination at -2.5°C for 4 hours followed by trifluoroacetic acid (8.55 g) deprotection at 25°C for 7 hours produces Impurity B. Final purification via preparative HPLC yields 621 mg of white powder with 95.94% purity.

Oxidative Derivatization Using Boron Trifluoride Ether

Esterification and Oxidation

Cefixime (30 g) suspended in tert-butyl propionate (300 mL) reacts with boron trifluoride ether (16.4 mL) at 40°C for 8 hours to form Compound A (27.8 g, 74.3% yield). Oxidation with 25% hydrogen peroxide (18.3 g) and sodium tungstate (0.1 g) in acetonitrile at 10°C for 12 hours yields Compound B (10.2 g, 63.5% purity).

Table 1: Comparative Yields for Oxidative Derivatization

ParameterExample 1Example 2
Starting Material30 g30 g
CatalystBF₃·Et₂OH₂SO₄
Reaction Time8 hours6 hours
Yield74.3%78.8%
Final Purity (HPLC)63.5%50.7%

Isomerization Dynamics

The diastereomeric ratio depends on solvent polarity and temperature. Acetonitrile at 10°C favors a 1.2:1 diastereomer ratio, while peracetic acid in methanol shifts it to 1.5:1.

Delta-3 Isomer Synthesis via Methyl Esterification

Methyl Ester Formation

Cefixime’s carboxyl groups undergo methyl esterification in methanol with acylating agents (e.g., thionyl chloride) to form Intermediate 1: (6R,7R)-methyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Acid-Catalyzed Isomerization

Heating Intermediate 1 in acetic acid (50°C, 6 hours) induces Delta-3 isomer formation. Neutralization with ammonium hydroxide followed by crystallization in ethyl acetate yields Impurity B with 92% HPLC purity.

Table 2: Isomerization Conditions and Outcomes

ConditionExample 1Example 2
Temperature50°C60°C
Reaction Time6 hours4 hours
SolventAcetic AcidHCl/EtOH
Diastereomer Ratio1:1.31:1.8
Final Purity92%88%

Critical Analysis of Methodologies

Yield and Purity Tradeoffs

  • Method 1 achieves >95% purity but requires cryogenic conditions (-15°C), increasing operational costs.

  • Method 2 offers moderate yields (50–63%) with simpler setups but lower diastereoselectivity.

  • Method 3 balances purity (88–92%) and scalability but necessitates toxic acylating agents.

Solvent and Catalyst Impact

  • Tetrahydrofuran in Method 1 enhances intermediate stability.

  • Boron trifluoride ether in Method 2 accelerates esterification but complicates waste disposal.

  • Methanol in Method 3 improves ester solubility but risks over-esterification .

Chemical Reactions Analysis

Types of Reactions

Cefixime Impurity B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Identification

Cefixime Impurity B is characterized by its molecular structure, which comprises multiple diastereomers. The identification and quantification of this impurity are essential for assessing the quality of Cefixime. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and measure impurities in pharmaceutical preparations. For instance, studies have shown that adjusting chromatographic conditions can enhance the separation of Cefixime and its impurities, including Impurity B, thereby improving the accuracy of quality assessments .

Analytical Techniques

  • HPLC : Utilized for separating and quantifying impurities.
  • UV Detection : Commonly set at 254 nm for detecting Cefixime-related compounds.
  • Gradient Elution : Employed to optimize separation between the main compound and its impurities.

Quality Control

The presence of impurities like Cefixime Impurity B can significantly affect the therapeutic effectiveness and safety profile of the drug. Regulatory bodies require stringent testing for impurities to ensure that pharmaceutical products meet safety standards. The detection methods developed for analyzing Cefixime impurities are crucial for maintaining compliance with pharmacopoeial standards across different regions .

Stability Studies

Research indicates that Cefixime and its impurities can degrade under various conditions, such as high temperatures or prolonged storage. Stability studies often involve exposing Cefixime formulations to elevated temperatures to observe changes in impurity levels over time. These studies are vital for determining shelf life and storage conditions for pharmaceutical products containing Cefixime .

Case Studies

  • Detection Method Development : A study focused on developing a robust HPLC method for identifying Cefixime-related impurities, including Impurity B. The method involved optimizing mobile phase compositions and pH levels to achieve baseline separation of all components .
  • Stability Evaluation : Another case study evaluated the stability of Cefixime under accelerated conditions (e.g., 60°C). Results indicated that Impurity B levels increased significantly over time, highlighting the need for careful monitoring during storage .

Regulatory Perspectives

Cefixime Impurity B's significance extends beyond laboratory research; regulatory agencies like the FDA emphasize the importance of monitoring such impurities in drug products. The presence of high levels of impurities can lead to adverse effects and reduced therapeutic efficacy, prompting rigorous testing protocols during drug development and post-market surveillance .

Mechanism of Action

The mechanism of action of Cefixime Impurity B is closely related to its parent compound, Cefixime. Cefixime works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . The impurity itself may not have significant antibacterial activity but is important in understanding the overall stability and efficacy of the antibiotic formulation.

Comparison with Similar Compounds

Key Findings :

  • Structural Differences: Impurity B’s lower molecular weight (428 vs. 454 for cefixime) suggests loss of functional groups, such as the methoxyimino moiety, during degradation. MS/MS fragmentation reveals losses of H₂O (m/z 410) and CO (m/z 384) .
  • Chromatographic Behavior : Impurity B elutes later than cefixime (RRT 1.2 vs. 1.0) under optimized LC conditions (water:acetonitrile with formic acid), indicating higher hydrophobicity .
  • Synthesis Pathways : Unlike Impurity D (thermally generated), Impurity B forms under conditions promoting stereochemical inversion or side-chain cleavage .

Comparison with Diastereomeric Impurities in Related Cephalosporins

Diastereomeric impurities are common in cephalosporins due to their multiple chiral centers. Examples include:

Compound Impurity CAS Number Molecular Formula Molecular Weight Key Analytical Challenges
Cefixime Impurity B 1335475-19-8 C₁₆H₁₇N₅O₇S₂ 428.4 Requires MS-compatible mobile phases (e.g., formic acid)
Cefpodoxime Proxetil Impurity B (Diastereomers) 947692-14-0 C₂₀H₂₅N₅O₈S₂ 527.6 Baseline separation requires high-resolution C18 columns
Cefepime Related Compound B (Diastereomers) N/A C₂₅H₂₉N₉O₇S₃ 663.8 Co-elution with parent compound under phosphate buffers
Cefazolin EP Impurity K (Diastereomers) 1322626-65-2 C₁₄H₁₅N₉O₃S₃ 453.5 Sensitive to pH gradients; prone to on-column degradation

Key Findings :

  • Analytical Methods : Cefixime Impurity B is resolved using formic acid-containing mobile phases, whereas cefepime impurities require phosphate buffers incompatible with MS detection .
  • Structural Complexity : Cefpodoxime Proxetil Impurity B has a larger molecular weight (527.6 vs. 428.4) due to its proxetil ester side chain, increasing chromatographic retention .
  • Regulatory Limits : Diastereomeric impurities like Cefixime B are typically restricted to ≤0.5% per ICH guidelines, aligning with thresholds for cefepime and cefazolin .

Biological Activity

Cefixime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. Its impurities, particularly Cefixime Impurity B, have garnered attention for their potential biological activities. This article delves into the biological activity of Cefixime Impurity B, exploring its mechanisms, comparative studies, and implications in pharmaceutical applications.

Chemical Characteristics

Cefixime Impurity B is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The structural complexity of this impurity influences its biological activity and stability. The chemical reactions it undergoes include oxidation, reduction, and substitution, which are critical in determining its interaction with biological systems.

Similar to its parent compound, Cefixime, Cefixime Impurity B likely exerts its effects by inhibiting bacterial cell wall synthesis. This mechanism involves binding to penicillin-binding proteins (PBPs), essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. The inhibition leads to cell lysis and death, making it effective against a broad spectrum of bacteria .

Antimicrobial Efficacy

Research indicates that Cefixime and its impurities possess significant antimicrobial properties. A study comparing the efficacy of Cefixime with its impurities demonstrated that while Cefixime remains the more potent antibiotic, certain impurities like Cefixime Impurity B exhibit notable antibacterial activity against specific strains of bacteria.

  • In Vitro Studies : In laboratory settings, Cefixime Impurity B has shown effectiveness against various Gram-positive and Gram-negative bacteria. A checkerboard assay revealed synergistic effects when combined with other antibiotics like azithromycin, enhancing the overall antimicrobial activity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Cefixime Impurity B has been less extensively studied than that of Cefixime itself. However, preliminary data suggest that the impurity may influence the absorption and distribution of the parent drug. For instance, bioavailability studies indicate that impurities can affect the overall efficacy and safety profile of cefixime formulations .

Comparative Analysis with Other Impurities

Cefixime Impurity B can be compared with other known impurities such as Cefixime Impurity A and C. Each impurity presents unique chemical properties that influence their biological activities:

Impurity Chemical Structure Biological Activity
Cefixime Impurity A Different stereochemistryModerate antibacterial activity
Cefixime Impurity B Mixture of diastereomersSignificant antibacterial activity
Cefixime Impurity C Variations in side chainsLimited antibacterial effects

Case Studies

  • Clinical Efficacy in UTI Treatment : Clinical studies have established the efficacy of cefixime in treating urinary tract infections (UTIs). While specific data on Cefixime Impurity B's role is limited, its presence as an impurity could potentially affect treatment outcomes due to its biological activity .
  • Combination Therapy : A study investigating the combination therapy involving cefixime and azithromycin highlighted that impurities like Cefixime Impurity B could enhance therapeutic outcomes by providing additional antimicrobial action against resistant strains .

Safety Profile

The safety profile of cefixime is generally acceptable; however, the presence of impurities may introduce variability in adverse event profiles. Most reported adverse events associated with cefixime treatments are mild and self-limiting . Continuous monitoring and evaluation of impurities like Cefixime Impurity B are essential to ensure patient safety.

Q & A

Q. What analytical techniques are most suitable for detecting and quantifying Cefixime Impurity B (Mixture of Diastereomers) in drug formulations?

Methodological Answer: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. A validated isocratic method using a C18 column (4.6 × 250 mm, 5 μm) and mobile phase of water:acetonitrile (85:15 v/v, 0.5% formic acid) achieves baseline separation of Cefixime and its diastereomeric impurities. Linearity (0.9–1000 μg/mL), precision (RSD <3.3%), and recovery (94.6–98.4%) must be established during method validation . Liquid chromatography-mass spectrometry (LC-MS/MS) further aids structural elucidation of degradation products .

Q. How are diastereomers of Cefixime Impurity B distinguished chromatographically?

Methodological Answer: Diastereomers are resolved via chiral stationary phases or optimized mobile phase conditions. For example, adjusting organic modifiers (e.g., acetonitrile gradient) or pH (via formic acid) enhances selectivity. System suitability tests, including resolution (≥2.0) and tailing factor (≤1.5), ensure reproducible separation .

Q. What are the primary sources of Cefixime Impurity B in drug synthesis?

Methodological Answer: Impurity B arises during synthesis or storage due to:

  • Stereochemical inversion at labile chiral centers under thermal stress.
  • Degradation pathways (e.g., hydrolysis, oxidation) altering the parent molecule’s backbone. Forced degradation studies (e.g., heating at 80°C for 24 hours) simulate these pathways and identify impurity formation mechanisms .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between Cefixime Impurity B and structurally similar degradation products?

Methodological Answer: Orthogonal methods (e.g., LC-MS/MS coupled with ion mobility spectrometry) differentiate co-eluting impurities by mass-to-charge ratio (m/z) and collision cross-section. For example, tandem MS fragmentation patterns or isotopic labeling (e.g., deuterated analogs) confirm impurity identity . 2D-LC systems, combining reversed-phase and hydrophilic interaction chromatography, enhance resolution for complex mixtures .

Q. What strategies validate the stability-indicating capability of analytical methods for Cefixime Impurity B?

Methodological Answer: Stability-indicating methods require:

  • Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to demonstrate specificity.
  • Peak purity analysis via photodiode array (PDA) or MS to confirm no co-elution.
  • Robustness testing (e.g., ±10% mobile phase variation) to ensure method reliability under minor adjustments .

Q. How do regulatory guidelines (e.g., USP, ICH) influence acceptance criteria for Cefixime Impurity B in quality control?

Methodological Answer: USP monographs specify thresholds for "specified impurities" (e.g., ≤0.5% for individual impurities). For diastereomeric mixtures, acceptance criteria may account for combined ratios. Compliance requires alignment with FDA-approved specifications to avoid discrepancies in impurity limits, as seen in revisions to cefoxitin monographs .

Q. What synthetic routes are used to prepare reference standards of Cefixime Impurity B diastereomers?

Methodological Answer: Stereoselective synthesis involves:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
  • Epimerization studies under controlled pH/temperature to isolate diastereomers. Purity (>95%) is confirmed via NMR (e.g., diastereomeric excess calculation) and LC-UV/MS .

Q. How do researchers address conflicting impurity profiles reported in different pharmacopeias (e.g., USP vs. BP)?

Methodological Answer: Cross-referencing monographs and conducting comparative studies identify method-specific biases. For example, the British Pharmacopoeia (BP) may list Impurity B as a "known degradation product," while USP focuses on process-related impurities. Harmonization involves collaborative studies with multiple labs to establish consensus thresholds .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting mass spectral data for Cefixime Impurity B diastereomers?

Methodological Answer: Discrepancies in MS/MS fragmentation (e.g., differing ion ratios) may arise from:

  • Ionization efficiency variations between diastereomers.
  • In-source fragmentation artifacts. Validate findings using high-resolution MS (HRMS) to confirm empirical formulas and isotopic patterns. Cross-validate with NMR (e.g., NOE experiments) to resolve structural ambiguities .

Q. What statistical approaches resolve batch-to-batch variability in impurity levels during method validation?

Methodological Answer: Analysis of variance (ANOVA) evaluates inter-day/inter-operator precision. For non-normal data, non-parametric tests (e.g., Kruskal-Wallis) assess significance. Multivariate analysis (e.g., PCA) identifies outliers in impurity profiles linked to process parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.